Cas no 1805619-30-0 (Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine-6-carboxylate is a versatile pyridine-based intermediate with significant potential in pharmaceutical and agrochemical synthesis. Its structure features a reactive chloromethyl group at the 3-position and a difluoromethyl substituent at the 5-position, enabling selective functionalization for further derivatization. The 2-hydroxy group enhances chelating properties, while the ethyl ester at the 6-position offers stability and controlled hydrolysis. The difluoromethyl moiety contributes to improved metabolic stability and bioavailability in potential drug candidates. This compound serves as a valuable building block for developing bioactive molecules, particularly in medicinal chemistry where fluorinated heterocycles are increasingly important. Its balanced reactivity profile makes it suitable for nucleophilic substitutions, metal-catalyzed couplings, and other transformations.
Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine-6-carboxylate structure
1805619-30-0 structure
Product name:Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine-6-carboxylate
CAS No:1805619-30-0
MF:C10H10ClF2NO3
MW:265.641108989716
CID:4891861

Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine-6-carboxylate
    • Inchi: 1S/C10H10ClF2NO3/c1-2-17-10(16)7-6(8(12)13)3-5(4-11)9(15)14-7/h3,8H,2,4H2,1H3,(H,14,15)
    • InChI Key: YHAXZIYIFGTVOL-UHFFFAOYSA-N
    • SMILES: ClCC1C(NC(C(=O)OCC)=C(C(F)F)C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 404
  • Topological Polar Surface Area: 55.4
  • XLogP3: 1.2

Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029024515-1g
Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine-6-carboxylate
1805619-30-0 95%
1g
$2,952.90 2022-04-01
Alichem
A029024515-500mg
Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine-6-carboxylate
1805619-30-0 95%
500mg
$1,600.75 2022-04-01
Alichem
A029024515-250mg
Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine-6-carboxylate
1805619-30-0 95%
250mg
$960.40 2022-04-01

Additional information on Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine-6-carboxylate

Ethyl 3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine-6-carboxylate (CAS No. 1805619-30-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-(chloromethyl)-5-()-2-hydroxypyridine-6-carboxylate, identified by its CAS number 1805619-30-0, is a highly significant compound in the realm of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting complex biological pathways. Its unique structural features, including the presence of both chloromethyl and substituents, make it an invaluable building block for medicinal chemists.

The chloromethyl group in Ethyl 3-(chloromethyl)-5-()-2-hydroxypyridine-6-carboxylate is particularly noteworthy due to its reactivity. This moiety can participate in nucleophilic addition reactions, allowing for the facile introduction of various functional groups. Such reactivity is leveraged in the synthesis of more complex molecules, including those with potential therapeutic applications. The group, on the other hand, is known for its ability to enhance metabolic stability and binding affinity, making it a popular choice in drug design.

In recent years, Ethyl 3-(chloromethyl)-5-()-2-hydroxypyridine-6-carboxylate has garnered attention for its role in the development of novel pharmaceutical agents. For instance, researchers have utilized this compound to synthesize inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical studies, demonstrating efficacy in reducing inflammation without significant side effects. The structural versatility of this intermediate allows for the creation of molecules with tailored properties, optimizing their pharmacokinetic and pharmacodynamic profiles.

The pharmaceutical industry has increasingly recognized the importance of intermediates like Ethyl 3-(chloromethyl)-5-()-2-hydroxypyridine-6-carboxylate due to their ability to streamline synthetic routes. By using this compound as a starting point, chemists can achieve complex molecular architectures more efficiently than traditional methods. This efficiency not only reduces production costs but also accelerates the time-to-market for new drugs. Moreover, the modular nature of this intermediate allows for rapid iteration and optimization during the drug discovery process.

The synthesis of Ethyl 3-(chloromethyl)-5-()-2-hydroxypyridine-6-carboxylate involves a series of well-established chemical transformations. Typically, it begins with the functionalization of a pyridine core, followed by the introduction of the chloromethyl and groups. These steps require precise control over reaction conditions to ensure high yields and purity. Advances in synthetic methodologies have further refined these processes, enabling more scalable and sustainable production methods.

In addition to its pharmaceutical applications, Ethyl 3-(chloromethyl)-5-()-2-hydroxypyridine-6-carboxylate has found utility in other areas of chemical research. For example, it serves as a valuable scaffold for developing new materials with unique properties. Its ability to undergo selective modifications makes it a versatile tool for creating polymers and coatings with tailored characteristics. Such materials could find applications in electronics, construction, and other industries where specific material properties are essential.

The growing interest in Ethyl 3-()-5-(])-2-hydroxypyridine-6-carboxylate is also driven by its potential in addressing unmet medical needs. Researchers are exploring its use in developing treatments for neurological disorders, cancer, and infectious diseases. The compound's ability to modulate biological pathways makes it a promising candidate for designing next-generation therapeutics. As our understanding of disease mechanisms continues to evolve, so too does the demand for innovative molecular tools like Ethyl 3-(])-5-(])-2-hydroxypyridine-6-carboxylate.

In conclusion, Ethyl 3-(])-5-(])-2-hydroxypyridine-6-carboxylate (CAS No. 1805619-30-0) is a multifaceted compound with significant implications in pharmaceutical chemistry and beyond. Its unique structural features and reactivity make it an indispensable intermediate in drug discovery and material science. As research continues to uncover new applications for this compound, its importance is only set to grow.

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